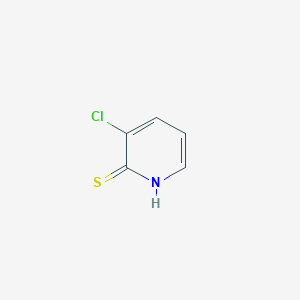

3-Chloropyridine-2-thiol

Übersicht

Beschreibung

3-Chloropyridine-2-thiol is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including organic synthesis and medicinal chemistry. Although the specific compound this compound is not directly mentioned in the provided papers, the related chemistry and reactivity principles can be inferred from the studies on similar heterocyclic compounds and their derivatives.

Synthesis Analysis

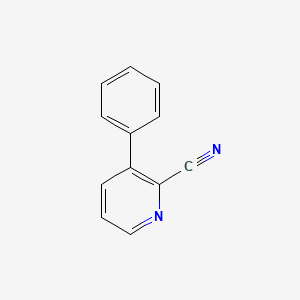

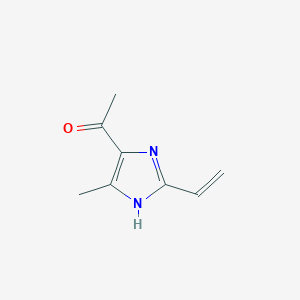

The synthesis of related heterocyclic compounds involves cyclocondensation reactions, as demonstrated in the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates . These compounds were synthesized using a starting material of 1-acetonylpyridinium chloride, aromatic aldehyde, and cyanothioacetamide. The synthesis route is indicative of the potential methods that could be applied to synthesize this compound, involving key steps such as cyclocondensation and the use of thiol-containing reagents.

Molecular Structure Analysis

The molecular structure of heterocyclic thiol derivatives is often complex and can exhibit different tautomeric forms. For instance, the study on 6-hydroxy-6-methyl-4-phenyl-5-pyridiniohexahydropyridine-2-thione chlorides shows the presence of thione and enethiol tautomers . This suggests that this compound could also exhibit tautomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

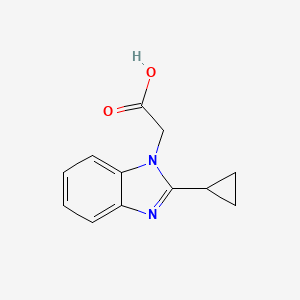

The reactivity of heterocyclic thiols is highlighted by their ability to undergo various chemical reactions. For example, the regioselective thiolate addition to 2,3-dichloropyrrolo[1,2-a] benzimidazol-1-one demonstrates the potential for this compound to participate in similar nucleophilic substitution reactions . Additionally, the regioselective difunctionalization of pyridines via 3,4-pyridynes indicates that this compound could be used as a precursor for the synthesis of trisubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic thiols are influenced by their molecular structure and substituents. The stability of these compounds can be affected by factors such as pH and temperature, as seen in the case of 5-Acetyl-2-alkylthio-6-hydroxy-4-pyridyl-1,4,5,6-tetrahydropyridines, which are prone to dehydration . The redox properties of sulfur derivatives, as explored through cyclic voltammetry, suggest that this compound may also exhibit interesting electrochemical behavior .

Wissenschaftliche Forschungsanwendungen

Thiol-Reactive Luminescent Agents

3-Chloropyridine-2-thiol derivatives, like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, have been studied for their use as thiol-reactive luminescent agents. These agents are notable for their long luminescence lifetime and large Stokes shift, making them suitable for fluorescence microscopy and specific targeting in biological imaging, such as accumulating in mitochondria (Amoroso et al., 2008).

Regioselective Difunctionalization in Synthesis

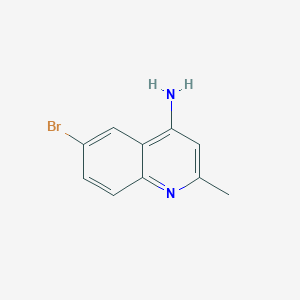

The regioselective 3,4-difunctionalization of 3-chloropyridines through intermediates like 3,4-pyridynes has been documented. This approach is valuable for synthesizing various trisubstituted pyridines, playing a key role in the synthesis of complex organic compounds, including key intermediates for drugs like paroxetine (Heinz et al., 2021).

Synthesis of Nicotinic Receptor Probes

This compound derivatives have been used in the synthesis of compounds like 3-substituted 2-nitromethylenetetrahydrothiophene. These synthesized compounds serve as probes for studying interactions with nicotinic acetylcholine receptors, which are significant in researching neonicotinoid-nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Synthesis of Aromatic Tri- and Tetrasulfides

This compound has been utilized in the optimized synthesis of aromatic trisulfides and tetrasulfides. These compounds have diverse applications in chemical synthesis and have been characterized for their physical properties (Zysman‐Colman & Harpp, 2003).

Fluorescent Probes in Biological Systems

This compound derivatives are used in constructing fluorescent probes for biological systems. For example, probes combining pyrene ring and substituted pyridine have shown potential for in vivo imaging and detecting specific biological molecules like cysteine (Chao et al., 2019).

Metal-free C-3 Sulfenylation in Organic Synthesis

In organic synthesis, this compound derivatives have been applied in metal-free, visible-light-promoted regioselective C-3 sulfenylation. This technique is significant for synthesizing structurally diverse biologically interesting compounds under eco-friendly conditions (Rahaman, Das, & Barman, 2018).

Safety and Hazards

When handling 3-Chloropyridine-2-thiol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Wirkmechanismus

3-Chloropyridine-2-thiol is a chemical compound with the molecular formula C5H4ClNS. It is primarily used as a building block in organic synthesis . This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that the compound is a substrate for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis.

Mode of Action

The mode of action of this compound primarily involves its participation in coupling reactions. In these reactions, this compound interacts with its targets, leading to the formation of new carbon-carbon bonds . The exact nature of these interactions and the resulting changes at the molecular level are subject to the specific conditions of the reaction and the other reactants involved.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it participates in. As a substrate in coupling reactions, it can contribute to the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely, influencing the synthesis of complex molecules in pharmaceuticals and materials science.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new carbon-carbon bonds that are formed during the coupling reactions it participates in . These reactions can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of catalysts, and the other reactants involved in the reaction . Understanding these factors is crucial for optimizing the use of this compound in organic synthesis.

Eigenschaften

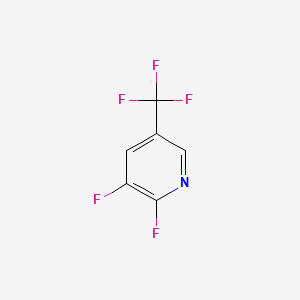

IUPAC Name |

3-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSKNMPZQWOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541760 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5897-94-9 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)